Cas no 76523-24-5 (N-(4-Fluorobenzyl)urea)
N-(4-Fluorobenzyl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorobenzyl)urea
- 4-Fluorobenzylurea
- (4-fluorophenyl)methylurea
- N-(4-Fluorobenzyl)urea
- SCHEMBL689542
- DTXSID30371972
- SMR000334808
- (4-luorophenyl)methylurea
- [(4-fluorophenyl)methyl]urea
- 7M-749
- AKOS000141720
- FT-0618521
- MLS000694945
- CHEMBL1900860
- CS-0207460
- HMS2628L22
- 76523-24-5
- Maybridge1_007415
- J-503299
- ISIFPVOJHJASJW-UHFFFAOYSA-N
- 4-Fluorobenzyl urea
- MFCD00085086
- CHEBI:195002
- 4-Fluorobenzylurea, 96%
- HMS562J01
- A838734
- Z198194834
- DB-087922
-
- MDL: MFCD00085086
- Inchi: 1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
- InChI Key: ISIFPVOJHJASJW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CNC(N)=O
Computed Properties
- Exact Mass: 168.07000
- Monoisotopic Mass: 168.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 55.1A^2
Experimental Properties
- Color/Form: Powder.
- Density: 1.1±0.1 g/cm3
- Melting Point: 172-175°C
- Boiling Point: 282.9±23.0 °C at 760 mmHg
- Flash Point: 124.9±22.6 °C
- Refractive Index: 1.543
- PSA: 55.12000
- LogP: 2.08520
- Solubility: Not determined
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N-(4-Fluorobenzyl)urea Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-Fluorobenzyl)urea Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(4-Fluorobenzyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F594263-10mg |
N-(4-Fluorobenzyl)urea |
76523-24-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F594263-50mg |
N-(4-Fluorobenzyl)urea |
76523-24-5 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F594263-100mg |
N-(4-Fluorobenzyl)urea |
76523-24-5 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Apollo Scientific | PC3723E-5g |
4-Fluorobenzyl urea |
76523-24-5 | tech | 5g |
£109.00 | 2025-02-21 | |
| Apollo Scientific | PC3723E-25g |
4-Fluorobenzyl urea |
76523-24-5 | tech | 25g |
£490.00 | 2025-02-21 | |
| abcr | AB116808-5 g |
4-Fluorobenzylurea, 96%; . |
76523-24-5 | 96% | 5 g |
€111.20 | 2023-07-20 | |
| abcr | AB116808-25 g |
4-Fluorobenzylurea, 96%; . |
76523-24-5 | 96% | 25 g |
€324.80 | 2023-07-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12865-1g |
4-Fluorobenzylurea, 96% |
76523-24-5 | 96% | 1g |
¥838.00 | 2023-03-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12865-5g |
4-Fluorobenzylurea, 96% |
76523-24-5 | 96% | 5g |
¥1555.00 | 2023-03-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278130-1g |
4-Fluorobenzylurea |
76523-24-5 | 98% | 1g |
¥750.00 | 2024-07-28 |
N-(4-Fluorobenzyl)urea Suppliers
N-(4-Fluorobenzyl)urea Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N-(4-Fluorobenzyl)urea
Recent Advances in the Study of N-(4-Fluorobenzyl)urea (CAS: 76523-24-5) in Chemical Biology and Pharmaceutical Research
N-(4-Fluorobenzyl)urea (CAS: 76523-24-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique fluorobenzyl moiety, has been the subject of several studies aimed at exploring its biochemical properties, pharmacological activities, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to N-(4-Fluorobenzyl)urea, highlighting its significance in contemporary scientific investigations.
Recent studies have focused on the synthesis and characterization of N-(4-Fluorobenzyl)urea, with particular emphasis on its role as a key intermediate in the development of novel pharmaceutical agents. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to elucidate the compound's structural features and purity. These efforts have been instrumental in ensuring the reproducibility and reliability of subsequent biological assays, which are critical for evaluating the compound's efficacy and safety profiles.
One of the most promising areas of research involving N-(4-Fluorobenzyl)urea is its potential as a modulator of enzyme activity. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory effects against certain enzymes implicated in inflammatory and metabolic disorders. For instance, a recent study published in the Journal of Medicinal Chemistry reported that N-(4-Fluorobenzyl)urea effectively inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. These findings suggest that the compound could serve as a lead structure for the development of new anti-inflammatory drugs.
In addition to its enzyme-modulating properties, N-(4-Fluorobenzyl)urea has also been investigated for its potential anticancer effects. A study conducted by a team of researchers at a leading pharmaceutical institute revealed that the compound induces apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase pathways. These results, published in the journal Bioorganic & Medicinal Chemistry Letters, underscore the compound's potential as a chemotherapeutic agent and warrant further investigation in preclinical models.
Another notable aspect of N-(4-Fluorobenzyl)urea research is its application in the design of targeted drug delivery systems. Recent advancements in nanotechnology have enabled researchers to explore the use of this compound as a functional moiety in drug conjugates and nanoparticles. For example, a study in the journal Molecular Pharmaceutics demonstrated that N-(4-Fluorobenzyl)urea-modified nanoparticles exhibit enhanced cellular uptake and improved therapeutic efficacy in vitro. These findings highlight the compound's versatility and its potential to address challenges associated with drug delivery and bioavailability.
Despite these promising developments, several challenges remain in the clinical translation of N-(4-Fluorobenzyl)urea-based therapies. Issues such as pharmacokinetic optimization, toxicity profiling, and scalability of synthesis need to be addressed in future studies. Nevertheless, the growing body of research on this compound underscores its potential to contribute significantly to the advancement of chemical biology and pharmaceutical science. Continued exploration of its mechanisms of action and therapeutic applications will undoubtedly yield valuable insights and pave the way for innovative drug development strategies.
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